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Compound of Interest

Compound Name: ZEN-3862

Cat. No.: B10821721

Disclaimer: The following document presents a representative, fictional preliminary toxicity
profile for a hypothetical compound, ZEN-3862. All data and experimental details are illustrative
and based on standard preclinical toxicology evaluation pipelines for novel therapeutic
candidates.

Introduction

ZEN-3862 is a novel small molecule inhibitor of the pro-survival protein B-cell ymphoma 2 (Bcl-
2), currently under investigation for its potential as a targeted therapy in hematological
malignancies. This document provides a summary of the preliminary, non-GLP (Good
Laboratory Practice) toxicity profile of ZEN-3862, based on a series of in vitro and in vivo
studies designed to identify potential safety liabilities at an early stage of drug development.
The primary objectives of these initial studies were to assess the compound's cytotoxic
potential, mutagenicity, cardiovascular risk, and acute in vivo tolerability.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative findings from the preliminary toxicity
assessment of ZEN-3862.

Table 1: In Vitro Cytotoxicity of ZEN-3862 in Human Cancer and Non-Cancer Cell Lines
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Cell Line Cell Type ICs0 (M)
B-cell Acute Lymphoblastic

RS4;11 ) 0.015
Leukemia

MOLM-13 Acute Myeloid Leukemia 0.028

HEK293 Human Embryonic Kidney > 50
Human Hepatocellular

HepG2 ) 25.7
Carcinoma

hSMC Human Smooth Muscle Cells > 50

Table 2: In Vitro Safety Pharmacology and Genotoxicity of ZEN-3862

Assay System Endpoint Result
Recombinant HEK293

hERG Channel Assay ICso 32.4 uM
cells
S. typhimurium (TA98,

Ames Test TA100, TA1535, Mutagenicity Negative (-S9 & +S9)

TA1537)

Table 3: In Vivo Acute Toxicity of ZEN-3862 in Sprague-Dawley Rats

Key

Maximum

. Route of Observations
Study Type Species L . Tolerated Dose
Administration at Doses >
(MTD)

MTD
Lethargy,

Single Dose Sprague-Dawley piloerection,

) Oral (gavage) 150 mg/kg ] ]
Escalation Rat reversible weight

loss

Experimental Protocols
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In Vitro Cytotoxicity Assay

Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10%
fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified
atmosphere of 5% COa.

Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells/well and
allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold
serial dilution of ZEN-3862 (ranging from 0.001 pM to 20 pM).

Viability Assessment: After 72 hours of incubation, cell viability was assessed using the
CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
Luminescence was read on a plate reader.

Data Analysis: The half-maximal inhibitory concentration (ICso) was calculated by fitting the
dose-response data to a four-parameter logistic curve using GraphPad Prism software.

hERG Channel Patch Clamp Assay

System: The assay was performed on HEK293 cells stably expressing the hERG potassium
channel.

Methodology: Whole-cell patch-clamp recordings were conducted at room temperature. A
specific voltage protocol was applied to elicit hERG tail currents.

Procedure: Cells were exposed to vehicle control followed by increasing concentrations of
ZEN-3862 (0.1, 1, 10, 30, 100 uM). The effect of the compound on the hERG current was
measured at the end of a 5-minute incubation period for each concentration.

Data Analysis: The percentage of hERG current inhibition was calculated for each
concentration relative to the vehicle control. The ICso value was determined by fitting the
concentration-response data to a sigmoidal dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

Strains: The assay utilized Salmonella typhimurium strains TA98, TA100, TA1535, and
TA1537, with and without metabolic activation (S9 fraction).
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e Procedure: ZEN-3862 was tested at five concentrations (up to 5000 p g/plate ) using the
plate incorporation method. The test compound, bacterial strain, and either S9 mix or buffer
were mixed with molten top agar and poured onto minimal glucose agar plates.

o Endpoint: Plates were incubated for 48 hours at 37°C, and the number of revertant colonies
was counted. A compound is considered mutagenic if it induces a dose-dependent increase
in revertant colonies of at least two-fold over the vehicle control.

In Vivo Maximum Tolerated Dose (MTD) Study

e Animals: Male Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in
standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

o Study Design: A single dose of ZEN-3862 was administered via oral gavage to groups of
three rats at escalating doses (50, 150, 300, 500 mg/kg).

» Monitoring: Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-
dose, and then daily for 14 days. Body weight was recorded on Days 1, 7, and 14.

e Endpoint: The MTD was defined as the highest dose that did not cause mortality or clinical
signs of severe toxicity that would necessitate euthanasia.

Signaling Pathways and Experimental Workflows
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Hypothetical Signaling Pathway of ZEN-3862
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Workflow for In Vivo Acute Toxicity Study

Animal Acclimatization Randomization into Single Oral Gavage
(7 days) Dose Groups (n=3) of ZEN-3862

Daily Observation
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(14 days)

Clinical Observation
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 To cite this document: BenchChem. [Preliminary Toxicity Profile of ZEN-3862: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821721#preliminary-toxicity-profile-of-zen-3862]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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